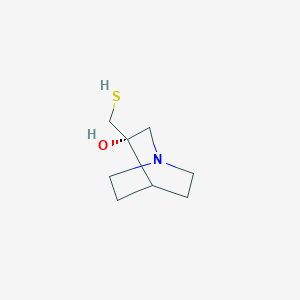

(S)-3-(mercaptomethyl)quinuclidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-3-(mercaptomethyl)quinuclidin-3-ol” is a chemical compound with the molecular formula C8H15NOS . It has a molecular weight of 173.28 g/mol. It is commonly used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs .

Synthesis Analysis

This compound is used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs . It is also used in the production of agrochemicals, flavors, and fragrances .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NOS . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 173.28 g/mol. The specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Wissenschaftliche Forschungsanwendungen

Biocatalytic Production

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, as an enantiomer of quinuclidin-3-ol, is significant in the preparation of physiologically or pharmacologically active compounds. A study by Primožič et al. (2012) explored a biocatalytic method for producing chiral quinuclidin-3-ols, utilizing Butyrylcholinesterase (BChE) in the kinetic resolution of enantiomers. This method led to high yields and enantiopurity of quinuclidin-3-ols, demonstrating the importance of these compounds in medicinal chemistry (Primožič et al., 2012).

Isotopic Labeling for Analytical Purposes

Sniegoski et al. (1989) synthesized isotopically labeled analogs of 3-quinuclidinol, including benzilic acid and 3-quinuclidinyl benzilate, for use as internal standards in isotope dilution measurements. The study highlights the application of 3-quinuclidinol derivatives in enhancing the accuracy and precision of analytical methods (Sniegoski et al., 1989).

Muscarinic Antagonism

Nilsson et al. (1995) studied 3-heteroaryl-substituted quinuclidin-3-ol derivatives for their muscarinic and antimuscarinic properties. The research aimed to understand the affinity of these compounds for muscarinic receptors, which is crucial for developing new treatments for various neurological and muscular disorders (Nilsson et al., 1995).

Thermal Sensitizing Agents in Cancer Treatment

Sonar et al. (2007) identified (Z)-(+/-)-2-(N-Benzylindol-3-ylmethylene)quinuclidin-3-ol and its analogs as potent thermal sensitizers that could enhance the effectiveness of radiation therapy in cancer treatment. These findings contribute to the development of novel therapeutic approaches in oncology (Sonar et al., 2007).

Cholinesterase Interactions

Bosak et al. (2005) synthesized (R)- and (S)-enantiomers of quinuclidin-3-ol derivatives to study their interactions with human cholinesterases. The research provides insights into the stereoselectivity of cholinesterases, crucial for understanding the mechanism of action of cholinesterase inhibitors used in conditions like Alzheimer's disease (Bosak et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@](C2)(CS)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576206 |

Source

|

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158568-64-0 |

Source

|

| Record name | (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)